molecular formula C5H12BrN3 B2948289 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide CAS No. 502917-68-2

5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

Cat. No.: B2948289
CAS No.: 502917-68-2
M. Wt: 194.076
InChI Key: DRJRRRNCESKSJI-UHFFFAOYSA-N
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Description

5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide ( 502917-68-2) is a high-purity organic salt with the molecular formula C5H12BrN3 and a molecular weight of 194.07 g/mol . This compound is a hydrobromide salt of a dihydroimidazole derivative, a class of nitrogen-containing heterocycles that serve as critical building blocks in medicinal chemistry and drug discovery. Structurally related imidazoline derivatives are known to exhibit significant pharmacological activity; for instance, some function as alpha-adrenergic receptor agonists , while others, like the pharmaceutical agent Nirogacestat, are potent gamma-secretase inhibitors that target the Notch signaling pathway . This mechanism is a key area of investigation in oncology and other disease research. The primary amine functionality and the presence of multiple nitrogen atoms in its core structure make this compound a versatile precursor for the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands . Supplied with a typical purity of 95%, this reagent is intended for use in chemical synthesis, biochemical research, and as a standard in analytical studies . This product is strictly For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5,5-dimethyl-1,4-dihydroimidazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.BrH/c1-5(2)3-7-4(6)8-5;/h3H2,1-2H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJRRRNCESKSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(N1)N)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502917-68-2
Record name 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide typically involves the reaction of 5,5-dimethyl-4,5-dihydro-1H-imidazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Structural and Functional Characteristics

The compound’s core structure is a dihydroimidazole ring with a 5,5-dimethyl substitution and a 2-amine group, stabilized by hydrobromide. This configuration suggests reactivity influenced by:

  • Steric hindrance from the dimethyl groups at C5.

  • Nucleophilicity at the amine group (position 2).

  • Acid-base properties due to hydrobromide counterion participation.

No direct experimental data on its specific reactions are available in the reviewed literature.

Imidazole Ring Reactivity

  • Electrophilic substitution : Substituted imidazoles (e.g., 4,5-diphenyl derivatives) undergo halogenation, nitration, or sulfonation at electron-rich positions (e.g., C2/C4) . For 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine, steric effects may suppress such reactions.

  • Oxidation : Dihydroimidazoles (e.g., 4,4-dimethyl-4H-imidazole 3-oxides) exhibit radical scavenging behavior and redox activity, potentially forming nitroxyl radicals under oxidative conditions .

Amine Group Reactivity

  • Acylation/alkylation : The primary amine at C2 may react with acyl chlorides or alkyl halides to form amides or secondary amines.

  • Coordination chemistry : Imidazole amines can act as ligands for transition metals (e.g., Au(I/III) complexes in ), but steric bulk from dimethyl groups may limit this.

Counterion Effects

  • Hydrobromide may facilitate acid-catalyzed reactions (e.g., hydrolysis or nucleophilic substitutions).

Hypothetical Reaction Pathways

Based on analogous systems:

Reaction TypeExpected BehaviorSupporting Evidence
Acid-base reactions Deprotonation of the amine group in basic media, forming a free base.Similar to imidazole amines .
Redox reactions Potential radical formation under oxidative stress (e.g., peroxide exposure).Observed in dihydroimidazoles .
Nucleophilic substitution Limited due to steric hindrance; possible at the amine group.Analogous to hindered imidazoles .
Coordination with metals Low likelihood due to steric shielding; possible via amine if accessible.Contrasts with Au(I/III) complexes .

Identified Research Gaps

  • No experimental studies directly addressing 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide were found in the surveyed literature.

  • Predictive modeling or targeted synthesis studies are required to validate its reactivity.

Recommendations for Further Study

  • Synthetic exploration : Test reactions with electrophiles (e.g., acyl chlorides) or oxidizing agents.

  • Spectroscopic characterization : Use NMR/X-ray crystallography to assess steric and electronic environments.

  • Biological assays : Evaluate antioxidant or radical-scavenging potential based on dihydroimidazole redox activity .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, MS) Reference
5,5-Dimethyl-4,5-dihydro-1H-imidazol-2-amine HBr 5,5-dimethyl - - FT-IR: 3429 (N-H), 1639 (C=N)
1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine HBr (C11) 4-Cl, 2-methylphenyl - - Not reported
1-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine HBr (C12) 5-F, 2-methylphenyl - - Not reported
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine HBr 4-Cl phenyl - - Not reported

Key Observations :

  • The absence of methyl groups at the 5-position (as in C11–C14) may reduce ring strain compared to the 5,5-dimethyl derivative .

Heterocyclic Analogues: Thiazole and Benzimidazole Derivatives

Compounds with alternative heterocyclic cores, such as thiazole or benzimidazole, exhibit distinct physicochemical properties (Table 2).

Table 2: Heterocyclic Analogues

Compound Name Core Structure Yield (%) Melting Point (°C) Key Spectral Data Reference
2-Amino-4,5-dimethylthiazole hydrobromide Thiazole - - Not reported
1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine (11) Benzimidazole 47 - ¹H NMR: δ 7.32 (Ar-H), MS: m/z 181
Benzimidazolamine 14 Benzimidazole 78 108 ¹H NMR: δ 2.40 (CH₃), MS: m/z 181

Key Observations :

  • Thiazole derivatives (e.g., 2-amino-4,5-dimethylthiazole hydrobromide) replace one nitrogen atom with sulfur, altering hydrogen-bonding capacity and solubility .
  • Benzimidazole derivatives (e.g., compound 11) show higher yields (47–78%) compared to imidazoline hydrobromides, possibly due to aromatic stabilization .

Tautomerism and Computational Studies

  • Tautomeric behavior : Imidazopyrimidine derivatives synthesized from 4,5-dihydroimidazol-2-amine hydrobromides exist in the keto-keto form in the crystalline state, as confirmed by X-ray analysis. DFT studies (B3LYP/6-311++G(d,p)) suggest coexistence of multiple tautomers in solution and gas phases .
  • Comparison: The 5,5-dimethyl substitution in the target compound may restrict tautomeric flexibility compared to non-methylated analogues, enhancing stability in solid-state applications.

Spectroscopic and Physical Properties

  • FT-IR : N-H stretches (3350–3450 cm⁻¹) and C=N vibrations (1639–1640 cm⁻¹) are consistent across imidazoline derivatives but vary slightly with substituents .
  • ¹H NMR : Methyl groups in 5,5-dimethyl derivatives resonate at δ ~2.40 ppm, while aromatic protons in phenyl-substituted analogues appear at δ 6.85–7.32 ppm .

Biological Activity

5,5-Dimethyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS Number: 502917-68-2) is a chemical compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

  • Molecular Formula : C5_5H11_{11}N3_3·HBr
  • Molecular Weight : 194.07 g/mol
  • IUPAC Name : 5,5-dimethyl-1,4-dihydroimidazol-2-amine; hydrobromide

The compound is synthesized through the reaction of 5,5-dimethyl-4,5-dihydro-1H-imidazole with hydrobromic acid under controlled conditions to form the hydrobromide salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing various biochemical pathways.

Antiplatelet Activity

Research has indicated that derivatives of imidazole compounds exhibit antiplatelet activity. A study on related compounds showed efficacy in inhibiting human blood platelet aggregation induced by adrenaline or ADP. This suggests potential applications in cardiovascular therapies .

Anti-inflammatory Properties

Imidazole derivatives have been explored for their anti-inflammatory effects. Compounds structurally similar to this compound have demonstrated the ability to inhibit enzymes involved in inflammatory processes, such as lipoxygenases .

Anticancer Potential

There is ongoing research into the anticancer properties of imidazole derivatives. The compound may interact with cancer cell signaling pathways or inhibit tumor growth through various mechanisms. Further studies are needed to elucidate these effects and their clinical relevance .

Table 1: Summary of Biological Activities

Activity Mechanism References
AntiplateletInhibition of platelet aggregation
Anti-inflammatoryInhibition of lipoxygenases
AnticancerInteraction with cancer cell pathways

Case Study: Inhibition of ALOX15

A study focused on the inhibition of mammalian 15-lipoxygenases (ALOX15) demonstrated that imidazole-based compounds can selectively inhibit linoleate oxygenase activity. The findings suggest that structural modifications in imidazole derivatives can enhance their inhibitory potency against ALOX15, which is implicated in cancer and inflammation .

Q & A

Q. Methodological Approach :

  • Substituent Effects : Varying alkyl/aryl substituents on the imidazoline scaffold can influence yields due to steric or electronic effects. For example, bulkier substituents (e.g., iso-C3H7) may reduce yields (61%) compared to linear chains (n-C4H9: 80%) due to steric hindrance during cyclization .
  • Base Selection : Alkali metal hydroxides (e.g., NaOH) or carbonates (K2CO3) in polar aprotic solvents (DMF, DMSO) enhance deprotonation and cyclization efficiency. Evidence suggests that higher base concentrations (1–2 M) improve reaction rates .
  • Temperature Control : Reactions performed at 80–100°C under reflux typically achieve higher yields than room-temperature conditions, as thermal energy accelerates ring closure .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Resolves bond angles and dihedral angles in the imidazoline ring system. For example, monoclinic crystal systems (space group P21/n) with lattice parameters (a = 7.5006 Å, b = 29.031 Å) confirm spatial arrangements .
  • Multinuclear NMR : 1H NMR (δ 1.2–1.4 ppm for methyl protons) and 13C NMR (δ 20–25 ppm for CH3 groups) validate substituent positions and hydrogen bonding with the hydrobromide counterion .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+ at m/z 181.03) confirm molecular formula and purity .

How does the hydrobromide counterion influence the compound’s reactivity in coordination chemistry?

Q. Advanced Research Focus :

  • Ligand Behavior : The imidazoline amine acts as a bidentate ligand, with the hydrobromide counterion modulating solubility and Lewis acidity. Coordination studies with transition metals (e.g., Cu(II), Zn(II)) reveal shifts in UV-Vis spectra (λmax 250–300 nm) due to d-orbital transitions .
  • Counterion Exchange : Replacing HBr with HI or acetate alters crystallization kinetics and ligand-metal binding constants, as shown by comparative XRD analyses of analogous salts .

What are the advantages of one-pot multicomponent synthesis for substituted imidazoline derivatives?

Q. Methodological Comparison :

  • Efficiency : One-pot reactions (e.g., amidine + ketone + alkyl halide) reduce purification steps. For example, yields of 75–85% are achievable for tri-substituted imidazolines using sequential nucleophilic addition and cyclization .
  • Substituent Diversity : Multicomponent strategies enable rapid incorporation of aryl, alkyl, and heteroaryl groups, as demonstrated by parallel synthesis of 12 derivatives with varied R1/R2 groups .

How can computational tools predict viable synthetic routes for novel imidazoline analogs?

Q. Advanced Computational Approach :

  • Retrosynthetic Analysis : AI-driven platforms (e.g., Template_relevance models) prioritize precursor combinations using databases like Reaxys. For example, predicting feasible routes for 5,5-dimethyl derivatives from amidines and α-bromoketones .
  • DFT Calculations : Transition-state modeling identifies energy barriers for key steps (e.g., ring closure) and guides solvent/base optimization .

What experimental strategies address contradictions in reported reaction yields?

Q. Data Contradiction Analysis :

  • Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability. For example, discrepancies in yields (61–86%) for iso-C3H7 vs. n-C4H9 substituents may arise from moisture sensitivity .
  • Kinetic Profiling : In situ monitoring (e.g., FTIR, HPLC) identifies intermediate stability issues or side reactions (e.g., hydrolysis) that reduce yields .

How is isotopic labeling used to study reaction mechanisms in imidazoline synthesis?

Q. Advanced Mechanistic Study :

  • 13C/15N Labeling : Track carbon/nitrogen migration during cyclization. For instance, 13C-labeled ketones confirm regioselectivity in spiro-imidazoline formation via isotopic shifts in NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., C-N bond formation) .

What role does this compound play in drug discovery as a synthetic intermediate?

Q. Application in Medicinal Chemistry :

  • Scaffold Functionalization : The imidazoline core is modified via Buchwald-Hartwig amination or Suzuki coupling to introduce pharmacophores (e.g., aryl fluorides for kinase inhibitors) .
  • Salt Form Optimization : Hydrobromide vs. hydrochloride salts are compared for solubility and bioavailability in preclinical assays .

How can polymorphic forms of the hydrobromide salt impact material properties?

Q. Solid-State Analysis :

  • XRD Screening : Identify polymorphs by comparing experimental patterns with simulated data (e.g., monoclinic vs. orthorhombic systems). Differences in melting points (e.g., 119–157°C) correlate with packing efficiency .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; hydrobromide salts often exhibit lower decomposition temperatures (<200°C) than free bases due to counterion interactions .

What are the limitations of current synthetic methods for scale-up?

Q. Industrial Research Challenges :

  • Purification Bottlenecks : Chromatography-dependent steps limit scalability. Alternatives like crystallization (e.g., ethanol/water mixtures) improve throughput but require solubility studies .
  • Waste Streams : Base-mediated reactions generate stoichiometric inorganic waste. Catalytic methods (e.g., organocatalysts) are under investigation to enhance sustainability .

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